molecular formula C18H30ClNO2 B1209499 Exaprolol hydrochloride CAS No. 59333-90-3

Exaprolol hydrochloride

Cat. No.: B1209499
CAS No.: 59333-90-3
M. Wt: 327.9 g/mol
InChI Key: ODWXZMXQBDEIBF-UHFFFAOYSA-N
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Description

Exaprolol Hydrochloride: is a beta-adrenoceptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. The compound’s chemical formula is C18H29NO2.ClH , and it has a molar mass of 291.435 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Exaprolol Hydrochloride can be synthesized through a multi-step process involving the reaction of cyclohexylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Exaprolol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Exaprolol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying beta-blocker synthesis and reactions.

    Biology: Investigated for its effects on beta-adrenoceptors in various biological systems.

    Medicine: Studied for its therapeutic potential in treating cardiovascular diseases and its pharmacokinetics and pharmacodynamics.

    Industry: Utilized in the development of new beta-blockers and related pharmaceuticals.

Mechanism of Action

Exaprolol Hydrochloride exerts its effects by blocking beta-adrenoceptors, which are involved in the sympathetic nervous system’s response. By inhibiting these receptors, the compound reduces heart rate, myocardial contractility, and blood pressure. This action is mediated through the inhibition of the binding of catecholamines (such as adrenaline and noradrenaline) to beta-adrenoceptors, leading to decreased activation of adenylate cyclase and reduced cyclic AMP levels .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific chemical structure, which provides a distinct pharmacokinetic and pharmacodynamic profile. Its cyclohexylphenoxy group differentiates it from other beta-blockers, contributing to its unique binding affinity and therapeutic effects .

Properties

CAS No.

59333-90-3

Molecular Formula

C18H30ClNO2

Molecular Weight

327.9 g/mol

IUPAC Name

1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C18H29NO2.ClH/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15;/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3;1H

InChI Key

ODWXZMXQBDEIBF-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O.Cl

59333-90-3

Related CAS

55837-19-9 (Parent)

Synonyms

exaprolol
exaprolol hydrochloride
exaprolol sulfate
MG 8823
VUL-111
VULM 111
VULM 456
VULM-111
VULM-456

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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